3,4-Dibromo-2,5-dimethylthiophene
Overview
Description
3,4-Dibromo-2,5-dimethylthiophene: is an organic compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and two methyl groups at the 2 and 5 positions on the thiophene ring. It appears as a white to pale yellow crystalline solid and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromo-2,5-dimethylthiophene can be synthesized through direct bromination of 2,5-dimethylthiophene. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or acetic acid. The reaction conditions may vary, but it generally requires careful control of temperature and the addition rate of bromine to achieve the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for this compound. For example, it can react with nucleophiles to replace one or both bromine atoms.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.
Coupling Reactions: It can participate in coupling reactions to form more complex thiophene derivatives
Common Reagents and Conditions:
Nitration: Using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst.
Bromination: Using bromine (Br2) in solvents like chloroform or acetic acid.
Coupling Reactions: Utilizing palladium or nickel catalysts for cross-coupling reactions
Major Products Formed:
Nitration Products: 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene.
Coupling Products: 3,3’,4,4’-tetrabromo-5,5’-dimethyldi-2-thienylmethane
Scientific Research Applications
Chemistry: 3,4-Dibromo-2,5-dimethylthiophene is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives. It is also employed in the synthesis of conjugated polymers and materials for organic electronics .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. It serves as a precursor for various functional materials used in electronic and optoelectronic applications .
Mechanism of Action
The mechanism of action of 3,4-dibromo-2,5-dimethylthiophene in chemical reactions involves the reactivity of the bromine atoms and the thiophene ring. The bromine atoms can participate in substitution reactions, while the thiophene ring can undergo electrophilic and nucleophilic attacks. The sulfur atom in the thiophene ring contributes to the aromaticity and reactivity of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2,5-Dibromo-3,4-dimethylthiophene: Similar structure but with bromine atoms at different positions.
3,4-Dibromothiophene: Lacks the methyl groups present in 3,4-dibromo-2,5-dimethylthiophene.
2,5-Dibromothiophene: Another brominated thiophene derivative with bromine atoms at the 2 and 5 positions .
Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications. The presence of both electron-donating methyl groups and electron-withdrawing bromine atoms creates a compound with distinct chemical properties, making it valuable in various synthetic and industrial processes .
Properties
IUPAC Name |
3,4-dibromo-2,5-dimethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-3-5(7)6(8)4(2)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYUIYYDNDZXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.